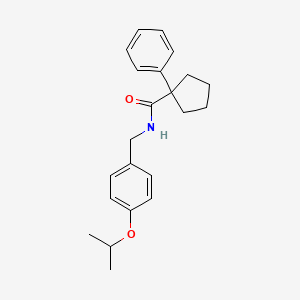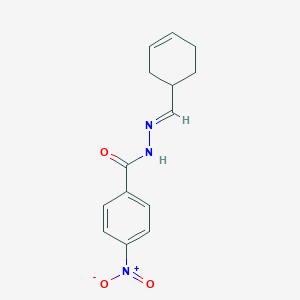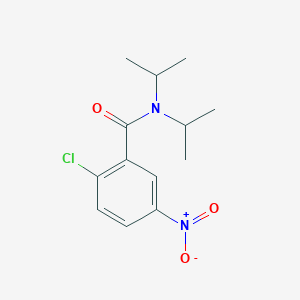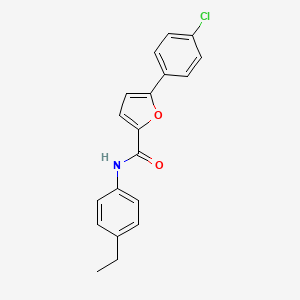
2-ethyl-N-(3-hydroxy-4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-(3-hydroxy-4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EMD 57283 and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of EMD 57283 is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. EMD 57283 also inhibits the production of nitric oxide, a mediator of inflammation.
Biochemical and Physiological Effects:
EMD 57283 has been shown to reduce inflammation and pain in various animal models. It has also been shown to inhibit the growth of various cancer cell lines. EMD 57283 has been found to have a good safety profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
EMD 57283 has several advantages for lab experiments. It is a potent anti-inflammatory and analgesic agent, making it a useful tool for studying the mechanisms of inflammation and pain. EMD 57283 has also been shown to have anti-cancer properties, making it a potential candidate for cancer research. However, EMD 57283 has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and toxicology.
Orientations Futures
There are several future directions for research on EMD 57283. Further studies are needed to determine the pharmacokinetics and toxicology of EMD 57283. The potential therapeutic applications of EMD 57283 for various inflammatory diseases and cancer need to be further explored. The mechanism of action of EMD 57283 needs to be fully elucidated. The development of more potent and selective analogs of EMD 57283 is also an area of future research.
In conclusion, EMD 57283 is a chemical compound that has potential therapeutic applications for various inflammatory diseases and cancer. It has potent anti-inflammatory and analgesic properties and has been shown to inhibit the growth of various cancer cell lines. Further research is needed to fully understand the mechanism of action of EMD 57283 and its pharmacokinetics and toxicology. The development of more potent and selective analogs of EMD 57283 is also an area of future research.
Méthodes De Synthèse
EMD 57283 can be synthesized using various methods, including the reaction of 3-hydroxy-4-methoxybenzaldehyde with ethyl acetoacetate, followed by cyclization with phthalic anhydride. Another method involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with ethyl acetoacetate, followed by cyclization with phthalic anhydride in the presence of a catalyst such as p-toluenesulfonic acid.
Applications De Recherche Scientifique
EMD 57283 has been extensively studied for its potential therapeutic applications. It has been found to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. EMD 57283 has also been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines.
Propriétés
IUPAC Name |
2-ethyl-N-(3-hydroxy-4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-3-20-17(23)12-6-4-10(8-13(12)18(20)24)16(22)19-11-5-7-15(25-2)14(21)9-11/h4-9,21H,3H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNJMHVLWVNRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-methoxy-2-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5829740.png)


![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5829780.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5829793.png)
![4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5829794.png)
![4-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5829797.png)
![N'-[(2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5829808.png)
![methyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5829810.png)
